molecular formula C8H7Cl3O2 B14332633 2,2,2-Trichloro-1-phenylethane-1,1-diol CAS No. 110374-87-3

2,2,2-Trichloro-1-phenylethane-1,1-diol

Cat. No.: B14332633
CAS No.: 110374-87-3
M. Wt: 241.5 g/mol
InChI Key: MZGYINBBCUMSOS-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-phenylethane-1,1-diol is an organic compound characterized by the presence of three chlorine atoms and a phenyl group attached to an ethane backbone

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as hydroxide ions, ammonia, and amines are used in substitution reactions.

Major Products Formed:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Less chlorinated derivatives.

    Substitution Products: Compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2,2,2-Trichloro-1-phenylethane-1,1-diol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-phenylethane-1,1-diol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect metabolic pathways, leading to alterations in cellular processes and functions.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the phenyl group and the three chlorine atoms in 2,2,2-Trichloro-1-phenylethane-1,1-diol gives it unique chemical properties, making it distinct from other similar compounds.

Properties

CAS No.

110374-87-3

Molecular Formula

C8H7Cl3O2

Molecular Weight

241.5 g/mol

IUPAC Name

2,2,2-trichloro-1-phenylethane-1,1-diol

InChI

InChI=1S/C8H7Cl3O2/c9-8(10,11)7(12,13)6-4-2-1-3-5-6/h1-5,12-13H

InChI Key

MZGYINBBCUMSOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(Cl)(Cl)Cl)(O)O

Origin of Product

United States

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